Cas no 6957-55-7 (2-Butenoic acid,4-[[4-(dimethylamino)phenyl]amino]-4-oxo-, (2Z)-)

2-Butenoic acid,4-[[4-(dimethylamino)phenyl]amino]-4-oxo-, (2Z)- structure
6957-55-7 structure
Product Name:2-Butenoic acid,4-[[4-(dimethylamino)phenyl]amino]-4-oxo-, (2Z)-
Numero CAS:6957-55-7
MF:C12H14N2O3
MW:234.251163005829
CID:518971
PubChem ID:732218
Update Time:2025-04-19

2-Butenoic acid,4-[[4-(dimethylamino)phenyl]amino]-4-oxo-, (2Z)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Butenoic acid,4-[[4-(dimethylamino)phenyl]amino]-4-oxo-, (2Z)-
    • N-(4-dimethylamino-phenyl)-maleamic acid, N-(4-Dimethylamino-phenyl)-maleamidsaeure
    • 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride
    • 2-chloro-N-< (4-diethylamino)phenyl> acetamide
    • AGN-PC-01JM2I
    • Chlor-essigsaeure-< 4-dimethylamino-anilid>
    • chloro-acetic acid-(4-dimethylamino-anilide)
    • hydrochloride
    • N-(4-dimethylaminophenyl)-2-chloroacetamide
    • N-(4-dimethylamino-phenyl)-maleamic acid
    • N-(4-Dimethylamino-phenyl)-maleamidsaeure
    • CS-0345002
    • AKOS001039477
    • 4-((4-(Dimethylamino)phenyl)amino)-4-oxobut-2-enoic acid
    • 1089300-40-2
    • (2E)-3-{[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID
    • 6957-55-7
    • (E)-4-[4-(dimethylamino)anilino]-4-oxobut-2-enoic acid
    • NSC-65911
    • HMS1783O20
    • F0016-1635
    • 300829-90-7
    • Z56174312
    • (E)-4-((4-(dimethylamino)phenyl)amino)-4-oxobut-2-enoic acid
    • NSC65911
    • Inchi: 1S/C12H14N2O3/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12(16)17/h3-8H,1-2H3,(H,13,15)(H,16,17)/b8-7+
    • Chiave InChI: YVQGKOJJBOYTDX-BQYQJAHWSA-N
    • Sorrisi: O=C(/C=C/C(=O)O)NC1C=CC(=CC=1)N(C)C

Proprietà calcolate

  • Massa esatta: 234.10052
  • Massa monoisotopica: 234.10044231g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 305
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.8
  • Superficie polare topologica: 69.6Ų

Proprietà sperimentali

  • PSA: 69.64
  • LogP: 1.40490
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.